Ethyl Myristate

描述

属性

IUPAC Name |

ethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

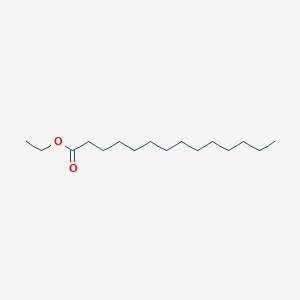

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047654 | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 180.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.862 | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

124-06-1 | |

| Record name | Ethyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.3 °C | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Myristate, the ethyl ester of myristic acid, is a fatty acid ester with the chemical formula C₁₆H₃₂O₂.[1][2] It is a versatile compound utilized across various industries, including cosmetics, food, and pharmaceuticals, where it functions as an emollient, solvent, and flavoring agent.[3][4] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring its effective and safe application in research and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂O₂ | [1][2] |

| Molecular Weight | 256.42 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Mild, waxy, soapy, reminiscent of orris | [5] |

| Density | 0.857 - 0.862 g/mL at 25 °C | [1][5][7] |

| Melting Point | 11 - 12.3 °C | [1][2][5][8] |

| Boiling Point | 178 - 180 °C at 12 mmHg | [1][5][8] |

| Flash Point | > 110 °C (> 230 °F) | [5][8] |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [8] |

Table 2: Optical and Solubility Properties of this compound

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.434 - 1.438 | [1][3][5] |

| Solubility in Water | Not miscible or difficult to mix | [5][9] |

| Solubility in Organic Solvents | Soluble in ethanol, slightly soluble in ether | [1][9][10] |

| LogP (o/w) | 6.7 - 7.09 | [1][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on established standard methods to ensure accuracy and reproducibility.

Determination of Density using a Pycnometer

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accuracy ± 0.1 mg)

-

Thermostatic water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

-

Insert the stopper and allow the excess water to overflow through the capillary.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in the thermostatic water bath set at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry again, and weigh it (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, following the same procedure as with water.

-

Weigh the pycnometer filled with this compound at the same temperature (m_sample).

Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

Where ρ_water is the known density of water at the measurement temperature.

Determination of Melting Point using the Capillary Method

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is solidified by cooling it below its melting point.

-

Grind the solid sample into a fine powder using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube by tapping it gently. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate initially to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

Determination of Boiling Point at Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that decompose at their atmospheric boiling point, the determination is carried out at a reduced pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Manometer

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place a sample of this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all connections are airtight.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Reduce the pressure in the system to the desired level (e.g., 12 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

Determination of Solubility

Principle: A qualitative or quantitative assessment of the amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath (optional, for temperature control)

-

Graduated pipettes

Procedure (Qualitative):

-

Add a small, known amount of this compound (e.g., 0.1 g) to a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether).

-

Vortex the mixture vigorously for a set period (e.g., 1 minute).

-

Visually inspect the mixture for the presence of undissolved solute.

-

If the solute has dissolved, add more solute in small increments until saturation is reached.

-

If the solute has not dissolved, add more solvent in small increments until the solute dissolves completely.

-

Record the observations as soluble, slightly soluble, or insoluble based on the amount of solvent required.

Determination of Refractive Index using an Abbe Refractometer

Principle: The refractive index of a liquid is measured by observing the critical angle of total internal reflection at the interface between the liquid and a prism of known high refractive index.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath and circulator

-

Dropper or pipette

-

Soft lens tissue

Procedure:

-

Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a soft lens tissue.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a colored band is visible at the boundary, adjust the compensator to eliminate the color dispersion.

-

Read the refractive index value from the instrument's scale.

Visualizations

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical substance like this compound.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 6. ised-isde.canada.ca [ised-isde.canada.ca]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

Ethyl Myristate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of Ethyl Myristate, with a focus on its role in pharmaceutical formulations and as a subject of scientific inquiry.

Core Data Summary

This compound, the ethyl ester of myristic acid, is a fatty acid ester with significant applications across the pharmaceutical, cosmetic, and food industries. This guide provides essential data and technical insights for its use in research and development.

| Property | Value |

| CAS Number | 124-06-1 |

| Molecular Weight | 256.42 g/mol |

| Molecular Formula | C₁₆H₃₂O₂ |

| Synonyms | Ethyl tetradecanoate, Myristic acid ethyl ester |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 11-12 °C |

| Boiling Point | 178-180 °C at 12 mmHg |

| Density | 0.86 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in ethanol (B145695) |

Synthesis of this compound

This compound is primarily synthesized through the esterification of myristic acid with ethanol. This reaction can be catalyzed by acids or enzymes, with the former being a common laboratory and industrial method.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details a common method for the synthesis of this compound via Fischer esterification using a sulfuric acid catalyst.

Materials:

-

Myristic acid (12 g, 53 mmol)

-

Ethanol (50 mL)

-

Concentrated sulfuric acid (4% wt of ethanol)

-

Ethyl acetate (B1210297) (40 mL)

-

5% wt Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate (B86663)

-

Branson 1210 ultrasonic cleaner (or standard reflux apparatus)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 12 g of myristic acid in 50 mL of ethanol containing 4% wt sulfuric acid.

-

Reaction: The mixture is then sonicated for 4.5 hours using an ultrasonic cleaner to promote the esterification reaction. Alternatively, the mixture can be refluxed for the same duration.

-

Solvent Removal: After the reaction is complete, the ethanol is removed using a rotary evaporator.

-

Work-up: The residue is diluted with 40 mL of ethyl acetate and transferred to a separatory funnel.

-

Neutralization: The organic layer is washed with a 5% wt sodium hydroxide solution until it is neutral. This removes the acidic catalyst and any unreacted myristic acid.

-

Drying: The organic layer is then dried over anhydrous sodium sulfate to remove any residual water.

-

Final Isolation: The anhydrous sodium sulfate is removed by filtration, and the ethyl acetate is evaporated under reduced pressure to yield this compound as a pale yellow liquid.

Synthesis Workflow

Synthesis of Ethyl Myristate via Fischer Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl myristate, a fatty acid ester with applications in the pharmaceutical, cosmetic, and food industries. The focus is on the Fischer esterification method, a classic and versatile approach to ester synthesis. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the final product.

Introduction

This compound (ethyl tetradecanoate) is the ethyl ester of myristic acid. It is a colorless to pale yellow liquid with a waxy or sweet odor.[1] In the pharmaceutical industry, it finds use as an emollient, solvent, and penetration enhancer in topical formulations. The synthesis of high-purity this compound is therefore of significant interest. The Fischer esterification is a widely employed method for its preparation, involving the acid-catalyzed reaction between myristic acid and ethanol (B145695). This reversible reaction necessitates specific conditions to drive the equilibrium towards the formation of the ester product.

Reaction Mechanism and Kinetics

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of myristic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of a water molecule and the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.[2][3]

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[4] This is typically achieved by using an excess of one of the reactants, usually the less expensive one (ethanol), or by removing water as it is formed, for instance, through azeotropic distillation. The reaction kinetics are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants.

Experimental Protocols

This section details two common experimental protocols for the synthesis of this compound via Fischer esterification: a conventional heating method and an ultrasound-assisted method.

Conventional Synthesis via Acid Catalysis

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst and conventional heating.

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Absolute ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297) (C₄H₈O₂)

-

5% (w/v) Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Micro-column for purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve myristic acid in an excess of absolute ethanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.[5]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by column chromatography or distillation to obtain a high-purity product.

Ultrasound-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the esterification reaction, often leading to shorter reaction times and improved yields.

Materials:

-

Myristic acid

-

Ethanol

-

Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Ethyl acetate

-

5% (w/v) Sodium hydroxide (B78521) solution (NaOH)

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vessel suitable for sonication

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture Preparation: Dissolve myristic acid in ethanol in a reaction vessel. Add the acid catalyst to the solution.

-

Sonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the mixture for a specified duration (e.g., 4.5 hours).[6] The temperature of the reaction can be controlled by a water bath.

-

Work-up and Purification: Following sonication, the work-up and purification steps are similar to the conventional method. The solvent is removed by rotary evaporation, and the residue is diluted with ethyl acetate and washed to neutrality with a 5% sodium hydroxide solution.[6] The organic layer is then dried and the solvent evaporated to yield the final product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference(s) |

| Myristic Acid | 12 g (53 mmol) | 12 g (53 mmol) | [6] |

| Ethanol | 50 mL | 50 mL | [6] |

| Catalyst | 4% wt Sulfuric Acid | 4% wt Sulfuric Acid | [6] |

| Temperature | Reflux | Not specified (sonication) | [5][6] |

| Reaction Time | 2 hours | 4.5 hours | [5][6] |

Table 2: Yield and Purity of Synthesized this compound

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference(s) |

| Yield | ~95% | 98.43% | [5][6] |

| Purity (GC) | Not specified | 98.90% | [6] |

Table 3: Analytical Characterization Data for this compound

| Analysis | Characteristic Data | Reference(s) |

| **FT-IR (cm⁻¹) ** | 2924 (C-H stretch), 1735 (C=O ester stretch), 1458 (CH₂ bend), 1180 (C-O ester stretch) | [6] |

| GC-MS | Retention Time (tR) = 34.4 min, [M-15]⁺ = 256 | [6] |

| ¹H NMR (CDCl₃, ppm) | 0.88 (t, 3H), 1.25 (m, 22H), 2.29 (t, 2H), 4.12 (q, 2H) | [7] |

| ¹³C NMR (CDCl₃, ppm) | 14.1, 22.7, 25.1, 29.2, 29.3, 29.4, 29.5, 29.7, 32.0, 34.4, 60.1, 173.8 | [8] |

| Boiling Point | 178-180 °C @ 12 mmHg | |

| Melting Point | 11-12 °C | |

| Density | 0.86 g/mL at 25 °C |

Visualizations

Fischer Esterification Signaling Pathway (Reaction Mechanism)

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(124-06-1) MS [m.chemicalbook.com]

- 8. This compound | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural sources and occurrence of Ethyl Myristate

An In-depth Technical Guide to the Natural Sources and Occurrence of Ethyl Myristate

This compound (ethyl tetradecanoate) is a fatty acid ethyl ester (FAEE) recognized for its role as a flavor and fragrance agent, as well as its applications in the cosmetics and pharmaceutical industries.[1][2] This document provides a comprehensive overview of the natural origins of this compound, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence

This compound is found in a variety of natural sources, ranging from plants and essential oils to fermented foods and beverages. Its presence contributes to the characteristic aroma and flavor profiles of these products.

Plant Kingdom

This compound has been identified as a volatile compound in several plant species. Notably, it is a constituent of nutmeg (Myristica fragrans), where it is present in the essential oil extracted from the seeds.[1][3] It has also been reported in Mandragora autumnalis (mandrake) and Daphne odora (winter daphne).[2] The essential oil of hawthorn also contains this compound.[2]

Fermented Beverages

The fermentation process, particularly by the yeast Saccharomyces cerevisiae, is a significant source of this compound in alcoholic beverages.[2][4] It is considered a key aroma component in beer, wine, and distilled spirits like rum.[5][6] The formation of this compound and other ethyl esters is crucial for the fruity and floral notes that define the "fermentation bouquet" of these beverages.[4]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the source, processing, and storage conditions. The following table summarizes available quantitative data.

| Natural Source | Matrix | Concentration / Percentage | Analytical Method | Reference |

| Nutmeg (Myristica fragrans Houtt.) | Essential Oil | 0.04% | GC/MS | [3] |

Note: Quantitative data for this compound in many natural sources is not extensively documented in publicly available literature. The presence in many fermented beverages is confirmed, but specific concentrations can be highly variable.

Biosynthesis of this compound

In biological systems, particularly in yeast such as Saccharomyces cerevisiae, this compound is synthesized through an enzymatic esterification reaction. The primary precursors for this pathway are myristic acid (in the form of myristoyl-CoA) and ethanol (B145695).

The key enzymes responsible for this catalysis are alcohol acetyltransferases (AATases).[4][7] These enzymes facilitate the transfer of the acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. In the case of this compound synthesis, myristoyl-CoA reacts with ethanol to form this compound and coenzyme A. This process is a crucial part of the secondary metabolism of yeast during fermentation, contributing significantly to the flavor profile of the final product.[4]

Caption: Enzymatic synthesis of this compound from myristoyl-CoA and ethanol.

Experimental Protocols

The extraction and quantification of this compound from natural sources require specific analytical procedures. The choice of method depends on the matrix (e.g., plant material vs. liquid beverage) and the concentration of the analyte.

Extraction of this compound from Plant Material (e.g., Nutmeg)

This protocol describes a general method for solvent extraction of essential oils containing this compound from a plant matrix.

1. Sample Preparation:

- Air-dry the plant material (e.g., nutmeg seeds) to a constant weight to reduce moisture content.[8]

- Grind the dried material to a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.[8]

2. Solvent Extraction:

- Submerge the powdered plant material in a suitable solvent. Ethanol is a common choice due to its safety and effectiveness in extracting semi-polar compounds.[9]

- The mixture can be left to soak for an extended period (e.g., 24 hours), sometimes at reduced temperatures to minimize extraction of undesirable compounds.[9] Alternatively, a reflux setup can be used to heat the mixture and increase extraction efficiency.[10]

3. Filtration and Concentration:

- Filter the mixture using a Büchner funnel and vacuum flask to separate the solid plant material from the solvent extract.[9]

- Remove the solvent from the filtrate using a rotary evaporator. This process evaporates the solvent under reduced pressure, leaving behind the concentrated extract (oleoresin or essential oil).[9]

4. Analysis:

- The resulting extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[3]

Start [label="Plant Material (e.g., Nutmeg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep [label="Drying and Grinding"];

Extract [label="Solvent Extraction (Ethanol)"];

Filter[label="Filtration"];

Concentrate [label="Solvent Evaporation\n(Rotary Evaporator)"];

Analyze [label="GC-MS Analysis"];

End [label="Quantified this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep;

Prep -> Extract;

Extract -> Filter;

Filter -> Concentrate;

Concentrate -> Analyze;

Analyze -> End;

}

Caption: General workflow for the extraction and analysis of this compound.

Quantification in Fermented Beverages via HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like this compound from liquid matrices.[6][11]

1. Sample Preparation:

- Place a small volume of the liquid sample (e.g., 5 mL of rum) into a headspace vial (e.g., 10 mL).[6]

- To increase the volatility of the analytes, add salt (e.g., 0.88 g NaCl) to the vial to enhance the ionic strength of the solution.[6]

- Add an appropriate internal standard for accurate quantification.[6]

2. HS-SPME Extraction:

- Seal the vial and place it in a heated agitator.

- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the liquid sample for a defined period (e.g., 40 minutes at 80°C).[11] The volatile compounds, including this compound, will adsorb onto the fiber coating.

3. GC-MS Analysis:

- Retract the fiber and insert it into the heated injection port of a gas chromatograph.

- The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation.

- The separated compounds are then detected and identified by a mass spectrometer.[11] Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

References

- 1. ptmitraayu.com [ptmitraayu.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saccharomyces cerevisiae and its industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. coleparmer.com [coleparmer.com]

- 10. Microwave-Assisted Extraction of Trimyristin from Nutmeg using Ethanol: A Greener Approach for the Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 11. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]

An In-depth Technical Guide to the Solubility of Ethyl Myristate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl myristate (CH₃(CH₂)₁₂COOCH₂CH₃), the ethyl ester of myristic acid, is a versatile compound utilized across the pharmaceutical, cosmetic, and flavor industries. Its function as an emollient, solvent, and penetration enhancer is intrinsically linked to its solubility characteristics in various organic media.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its effective formulation and application. The following table summarizes the quantitative solubility of this compound in numerous common organic solvents at 25°C. The data illustrates that this compound exhibits a wide range of solubility, from being practically insoluble in water to highly soluble in many organic solvents.[3] Generally, it is readily soluble in alcohols, esters, and ethers.[4]

| Solvent | Solubility (g/L) at 25°C[3] |

| Acetone | 3438.22 |

| Acetonitrile | 1353.15 |

| Chloroform | 5614.44 |

| Cyclohexane | 1946.04 |

| Dichloromethane | 5815.05 |

| 1,4-Dioxane | 2934.01 |

| Dimethylformamide (DMF) | 2876.62 |

| Dimethyl Sulfoxide (DMSO) | 2924.1 |

| Ethanol (B145695) | 1079.83 |

| Ethyl Acetate | 3478.69 |

| n-Hexane | 809.27 |

| Methanol | 861.27 |

| Tetrahydrofuran (THF) | 5432.57 |

| Toluene | 1257.01 |

| Water | 0.02 |

Note: The qualitative assessment often describes this compound as "soluble" in ethanol and "slightly soluble" in ether. One source specifies a solubility of 1 ml of this compound in 1 ml of 95% ethanol.[3]

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5] The following is a detailed methodology representative of how the solubility of this compound in an organic solvent would be experimentally determined.

Principle

A surplus of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, and the solution is saturated. The concentration of the dissolved solute in the saturated solution is then quantified to determine the solubility.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or sealed vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Analytical balance

-

Pipettes and general laboratory glassware

Procedure

-

Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[5]

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method such as HPLC or GC.[4][5]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Inject the standard solutions and the filtered sample solution into the chromatograph.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like". As a long-chain fatty acid ester, its large nonpolar alkyl chain dominates its chemical character, making it readily soluble in nonpolar and moderately polar organic solvents. The ester group provides a degree of polarity, allowing for some interaction with more polar solvents. Factors that can influence the solubility of this compound include:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

-

Solvent Polarity: this compound's solubility is highest in solvents with similar polarity.

-

Purity of Components: The presence of impurities in either the this compound or the solvent can affect the measured solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. philadelphia.edu.jo [philadelphia.edu.jo]

Spectroscopic Analysis of Ethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Myristate (Ethyl Tetradecanoate), a fatty acid ester with applications in various scientific and industrial fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.28 | Triplet | 2H | -CO-CH₂ -CH₂- |

| 1.61 | Quintet | 2H | -CO-CH₂-CH₂ - |

| 1.25 | Multiplet | 20H | -(CH₂ )₁₀- |

| 0.88 | Triplet | 3H | -CH₂-CH₃ |

| 1.251 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Frequency: 90 MHz.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.78 | C =O |

| 60.10 | -O-CH₂ -CH₃ |

| 34.43 | -CO-CH₂ -CH₂- |

| 32.03 | -(CH₂ )n- |

| 29.76 | -(CH₂ )n- |

| 29.57 | -(CH₂ )n- |

| 29.46 | -(CH₂ )n- |

| 29.39 | -(CH₂ )n- |

| 29.26 | -(CH₂ )n- |

| 25.08 | -CO-CH₂-CH₂ - |

| 22.78 | -CH₂ -CH₃ |

| 14.29 | -CH₂-CH₃ |

| 14.13 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1458 | Medium | C-H bend (alkane) |

| 1180 | Strong | C-O stretch (ester) |

Technique: FT-IR.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 256 | Present | [M]⁺ (Molecular Ion) |

| 211 | High | [M - OCH₂CH₃]⁺ |

| 101 | High | [CH₂(CH₂)₄C(OH)=OH]⁺ |

| 88 | Base Peak | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 43 | High | [C₃H₇]⁺ |

Technique: Electron Ionization (EI)-GC-MS.[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry vial.[4][5]

-

The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

2.1.2. Data Acquisition

-

The prepared NMR tube is inserted into the spectrometer's probe.

-

The magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often required.[7]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid/Thin Film Method)

-

A single drop of liquid this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][8]

-

A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the two plates.[1][8]

2.2.2. Data Acquisition (FT-IR)

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]

-

The prepared salt plates containing the this compound sample are placed in the spectrometer's sample holder.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (GC-MS with Electron Ionization)

-

A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

-

The solution is injected into a Gas Chromatograph (GC), where the this compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated this compound elutes from the GC column and enters the ion source of the Mass Spectrometer.

-

In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).[10][11]

2.3.2. Mass Analysis and Detection

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. homework.study.com [homework.study.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Classification of Ethyl Myristate as a Fatty Acid Ethyl Ester (FAEE)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification of Ethyl Myristate within the chemical family of Fatty Acid Ethyl Esters (FAEEs). Based on its chemical structure and synthesis pathway, this compound is definitively classified as a FAEE. It is the esterification product of myristic acid, a C14:0 saturated fatty acid, and ethanol (B145695).[1][2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, analytical methodologies, and biological significance, particularly its role as a non-oxidative metabolite of ethanol and a biomarker for alcohol consumption.[4][5]

Core Classification and Chemical Identity

A Fatty Acid Ethyl Ester (FAEE) is a compound formed through the esterification of a fatty acid with ethanol.[6][7] This reaction can occur non-oxidatively in the human body following alcohol consumption, where endogenous fatty acids react with ingested ethanol.[8][9]

This compound, also known by its IUPAC name ethyl tetradecanoate, is the specific FAEE resulting from the formal condensation of the carboxyl group of myristic acid with the hydroxyl group of ethanol.[2][3][10] Its identity as a FAEE is unambiguous and is supported by its chemical structure and formation process.[1] Scientific literature consistently refers to this compound as one of the primary FAEEs measured in biological samples to assess alcohol intake.[5][8]

Chemical Properties and Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental and analytical settings.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl tetradecanoate | [2] |

| Synonyms | Myristic acid ethyl ester, Ethyl tetradecanoate | [2] |

| CAS Number | 124-06-1 | [10][11] |

| Molecular Formula | C₁₆H₃₂O₂ | [2][11] |

| Molecular Weight | 256.42 g/mol | [10][11] |

| Appearance | Colorless liquid, solidifies in the cold | [3][10] |

| Melting Point | 12.3 °C | [10] |

| Boiling Point | 295 °C | [10] |

| Water Solubility | Not miscible or difficult to mix | [10] |

| Chemical Class | Fatty Acyls -> Fatty esters | [2][10] |

Formation of this compound

The logical relationship showing the synthesis of this compound from its precursors is illustrated below. The diagram outlines the fundamental esterification reaction.

Caption: Esterification reaction forming this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ultrasonic Treatment

This protocol details a method for the synthesis of this compound from myristic acid and ethanol, adapted from published procedures.[11][12]

Objective: To synthesize this compound through acid-catalyzed esterification.

Materials:

-

Myristic acid

-

Ethanol (absolute)

-

p-Toluenesulfonic acid or Sulfuric acid (catalyst)

-

Ethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Deionized water

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

50 mL reaction flask

-

Ultrasonic cleaner

-

Rotary evaporator

-

Separatory funnel

Methodology:

-

Reaction Setup: In a dry 50 mL reaction flask, combine myristic acid (e.g., 4.0 mmol) and an acid catalyst (e.g., p-toluenesulfonic acid, 2.0 mmol, or 4% wt sulfuric acid) with absolute ethanol (e.g., 27.6 mL).[11][12]

-

Reaction: Subject the reaction mixture to ultrasonic treatment at room temperature (25°C) for a specified duration (e.g., 20 minutes to 4.5 hours, depending on the catalyst and equipment).[11][12]

-

Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator under reduced pressure.[12]

-

Extraction: Dissolve the resulting residue in deionized water (35 mL). Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent like ethyl ether or ethyl acetate (3 x 15 mL).[11][12]

-

Washing: Combine the organic fractions and wash with a 5% sodium hydroxide solution until the washings are neutral to remove any unreacted myristic acid.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent, and concentrate the resulting filtrate under vacuum to yield the final product, this compound.[12]

-

Purification (Optional): If purity is insufficient, the product can be further purified using column chromatography.[12]

Protocol 2: Analysis of FAEEs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the quantification of FAEEs, including this compound, from biological samples, a common application in clinical and forensic toxicology.[5][13]

Objective: To detect and quantify this compound and other FAEEs in a biological matrix (e.g., plasma, hair).

Materials:

-

Biological sample (e.g., plasma, hair)

-

Internal standard (e.g., ethyl heptadecanoate-d5)

-

Hexane

-

Acetone

-

Solid Phase Extraction (SPE) cartridges (e.g., amino-propyl silica)

-

GC-MS system with a nonpolar dimethylpolysiloxane column

Methodology:

-

Sample Preparation:

-

Lipid Extraction: Precipitate proteins using acetone. Isolate lipids from the sample via liquid-liquid extraction with a nonpolar solvent like hexane.[13]

-

Purification: Purify the lipid extract using Solid Phase Extraction (SPE) to isolate the FAEE fraction from other lipid classes.[13]

-

GC-MS Analysis:

-

Inject the purified FAEE fraction into the GC-MS system.

-

The gas chromatograph separates the individual FAEEs (e.g., this compound, ethyl palmitate, ethyl oleate) based on their boiling points and interaction with the column.[5][14]

-

The mass spectrometer detects and fragments the eluting compounds, allowing for specific identification and quantification based on their mass-to-charge ratio.[13][15]

-

-

Quantification: Calculate the concentration of each FAEE by comparing its peak area to that of the known concentration of the internal standard.

Biological Significance and Applications

-

Biomarker of Alcohol Consumption: FAEEs, including this compound, are reliable biomarkers for both acute and chronic alcohol intake.[16] They can be measured in various tissues, including blood, adipose tissue, and hair, with hair analysis providing a longer detection window for assessing chronic excessive consumption.[8]

-

Mediators of Cell Injury: FAEEs are not merely markers but are considered active mediators of alcohol-induced organ damage, particularly in the pancreas, liver, and heart.[7][8] Their accumulation can disrupt mitochondrial function and impair cellular processes.[8][17]

-

Commercial Applications: Beyond its biological relevance, this compound is widely used as an emollient in cosmetics, a flavoring agent in food, and a solvent in fragrances due to its pleasant odor and smooth, non-greasy feel.[1][12][18]

Conclusion

This compound is unequivocally classified as a Fatty Acid Ethyl Ester (FAEE). This classification is fundamentally based on its chemical identity as the ester of myristic acid and ethanol. Its synthesis, analysis, and well-documented role as a non-oxidative metabolite of ethanol solidify its position within this important class of lipids. For researchers in toxicology, drug development, and clinical diagnostics, understanding the properties and behavior of this compound is crucial for studies related to alcohol metabolism and its physiological consequences.

References

- 1. This compound at Best Price, High-Quality Organic Carboxylic Acid Ester [sontaraorgano.in]

- 2. This compound | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 124-06-1 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moleculardepot.com [moleculardepot.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tdx.cat [tdx.cat]

- 16. Fatty acid ethyl esters: recent observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ptmitraayu.com [ptmitraayu.com]

The Biological Role of Ethyl Myristate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl myristate, a fatty acid ethyl ester (FAEE), is formed endogenously from the non-oxidative metabolism of ethanol (B145695) and myristic acid. While historically utilized as a biomarker for alcohol consumption, emerging research indicates a more active role for this compound and other FAEEs in cellular lipid metabolism and associated pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its impact on lipid metabolism. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (ethyl tetradecanoate) is the ethyl ester of the saturated fatty acid, myristic acid.[1] It is formed in the body primarily through the non-oxidative metabolism of ethanol, a pathway that becomes significant during alcohol consumption.[2] The enzymes responsible for this synthesis, fatty acid ethyl ester synthases (FAEES), are present in various tissues, including the liver and pancreas.[3] Beyond its role as a stable, long-term marker of alcohol intake detectable in hair and blood, this compound's structural similarity to endogenous lipids suggests a potential for interaction with and modulation of lipid metabolic pathways. This guide delves into the specifics of these interactions.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data regarding the synthesis of FAEEs and their effects on mitochondrial function.

Table 1: Enzyme Kinetics of Human Myocardial Fatty Acid Ethyl Ester Synthase-II

| Substrate (Fatty Acid) | Vmax (nmol/mg/h) | Km (mM) |

| Palmitate | 70 | 0.19 |

| Stearate | 80 | 0.12 |

| Oleate (B1233923) | 140 | 0.10 |

| Linoleate | 120 | 0.18 |

Data adapted from a study on human myocardial FAEE synthase-II, providing insights into the enzyme's affinity for various fatty acid substrates.[4]

Table 2: Effect of Fatty Acid Ethyl Esters on Mitochondrial Respiration

| Parameter | Observation | Implication |

| Respiratory Control Ratio (RCR) | Concentration-dependent reduction | Uncoupling of oxidative phosphorylation |

| Maximal Rate of Oxygen Consumption | Decrement with increasing FAEE concentration | Impaired mitochondrial function |

This table summarizes the qualitative but significant impact of FAEEs on mitochondrial function, as demonstrated in isolated myocardial mitochondria.[5][6]

Signaling Pathways and Mechanisms of Action

Non-Oxidative Ethanol Metabolism and this compound Formation

The primary pathway for this compound formation involves the enzymatic esterification of myristic acid with ethanol, catalyzed by FAEE synthases. This process is distinct from the main, oxidative pathway of alcohol metabolism.

Mitochondrial Dysfunction

A significant biological effect of FAEEs, including this compound, is the induction of mitochondrial dysfunction.[5][6] The proposed mechanism suggests that FAEEs act as a shuttle, transporting fatty acids to the mitochondrial membrane. The subsequent hydrolysis of FAEEs at or near the mitochondria releases the fatty acid, which can then act as an uncoupler of oxidative phosphorylation.[5] This leads to a decrease in the mitochondrial membrane potential, reduced ATP synthesis, and overall impaired mitochondrial function.[2][7]

Potential Interactions with Lipid-Regulating Transcription Factors

While direct evidence is currently lacking, the role of myristic acid as a substrate for this compound formation suggests potential indirect effects on key lipid-regulating transcription factors.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master regulators of cholesterol and fatty acid synthesis.[8][9] Their activity is modulated by cellular lipid levels. While no studies have directly linked this compound to SREBP activity, alterations in intracellular fatty acid pools due to this compound metabolism could potentially influence the SREBP pathway.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing a crucial role in lipid and glucose homeostasis.[10][11][12] It is plausible that myristic acid released from this compound hydrolysis could act as a ligand for PPARs, thereby influencing the expression of genes involved in fatty acid oxidation and storage.

Further research is required to elucidate the direct or indirect effects of this compound on these critical signaling pathways.

Experimental Protocols

In Vitro Study: Effect of this compound on Hepatocyte Lipid Accumulation

This protocol describes the treatment of cultured primary human hepatocytes to assess the impact of this compound on intracellular lipid content.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

This compound (≥99% purity)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin solution (10%)

Procedure:

-

Hepatocyte Culture: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol in collagen-coated multi-well plates.[13] Culture the cells for 24-48 hours to allow for recovery and monolayer formation.[14][15]

-

Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol. b. In a sterile tube, add the desired volume of this compound stock solution to pre-warmed hepatocyte culture medium containing fatty acid-free BSA. c. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

-

Treatment: a. Aspirate the culture medium from the hepatocytes and wash once with PBS. b. Add the this compound-BSA complex-containing medium to the cells at various final concentrations (e.g., 10, 50, 100 µM). Include a BSA-only vehicle control. c. Incubate the cells for 24-48 hours.

-

Lipid Staining (Oil Red O): a. Aspirate the treatment medium and wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Wash with distilled water and then with 60% isopropanol (B130326). d. Stain with Oil Red O solution for 20 minutes. e. Wash with 60% isopropanol and then with distilled water.

-

Quantification: a. Visualize and capture images of the stained lipid droplets using light microscopy. b. Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a suitable wavelength (e.g., 500 nm) to quantify lipid accumulation.

In Vivo Study: Dietary Administration of this compound in a Rodent Model

This protocol outlines a 90-day feeding study in rats to evaluate the systemic effects of dietary this compound on lipid metabolism. (Adapted from a similar study on ethyl oleate[16]).

Animals and Housing:

-

Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.

-

House individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Provide ad libitum access to water.

Diets:

-

Control Diet: A standard purified diet (e.g., AIN-93G) with fat content provided by a control oil (e.g., high oleic safflower oil).

-

Test Diets: Control diet with this compound incorporated at different percentages by weight (e.g., 2.5%, 5%, 10%), with the control oil adjusted to maintain isocaloric and isofat conditions.

Procedure:

-

Acclimation: Acclimate animals to the facility and handling for one week.

-

Randomization: Randomly assign animals to control and test diet groups (n=10-15 per group per sex).

-

Dietary Administration: Provide the respective diets for 90 days.

-

Monitoring:

-

Record body weight and food consumption weekly.

-

Perform daily clinical observations.

-

-

Sample Collection (at termination):

-

Collect blood via cardiac puncture for analysis of plasma lipids (total cholesterol, HDL, LDL, triglycerides) and liver enzymes.

-

Harvest liver and adipose tissue, weigh, and collect samples for histopathology and gene expression analysis (e.g., for SREBP and PPAR target genes).

-

Ex Vivo Study: Measurement of Mitochondrial Respiration

This protocol details the measurement of the respiratory control ratio (RCR) in isolated mitochondria after exposure to this compound.[17][18][19][20]

Materials:

-

Freshly isolated mitochondria from a relevant tissue (e.g., liver, heart).

-

Respiration buffer (e.g., MiR05).

-

Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate).

-

ADP solution.

-

This compound.

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine mitochondrial protein concentration.

-

Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and equilibrate to the desired temperature (e.g., 37°C).

-

Mitochondrial Addition: Add a known amount of isolated mitochondria to the chambers.

-

State 2 Respiration: Add respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration) and allow the respiration rate to stabilize. This is the basal, or State 2, respiration.

-

This compound Treatment: Add a specific concentration of this compound to the chamber and incubate for a defined period, monitoring any changes in the respiration rate.

-

State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption. This is State 3 respiration.

-

RCR Calculation: Calculate the Respiratory Control Ratio as the ratio of State 3 to State 2 respiration rate (RCR = State 3 / State 2). Compare the RCR of this compound-treated mitochondria to that of vehicle-treated controls.

Conclusion

This compound is more than a passive biomarker of alcohol consumption; it is an active participant in cellular metabolism with a notable impact on mitochondrial function. While its precise interactions with major lipid-regulating signaling pathways are yet to be fully elucidated, the available evidence warrants further investigation into its role in both physiological and pathophysiological processes. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complex biological functions of this compound and other fatty acid ethyl esters in the broader context of lipid metabolism.

References

- 1. This compound | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gut.bmj.com [gut.bmj.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Purification and characterization of fatty acid ethyl ester synthase-II from human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of lipid and lipoprotein metabolism by PPAR activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]

- 14. Human hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The safety of ethyl oleate is supported by a 91-day feeding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Myristate as a Biomarker for Ethanol Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl myristate, a non-oxidative metabolite of ethanol (B145695), and its application as a specific and reliable biomarker for alcohol consumption. This compound is a member of the fatty acid ethyl esters (FAEEs) family, which are formed in the body following ethanol ingestion. Unlike direct ethanol measurements, which have a short detection window, this compound and other FAEEs can be detected in various biological matrices for extended periods, offering valuable insights into recent and chronic alcohol use. This document details the biochemical formation of this compound, presents validated analytical methodologies for its quantification in blood, hair, and meconium, and provides a summary of reported concentrations in different populations. The aim is to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize this compound as a biomarker in their respective fields.

Introduction

The accurate assessment of ethanol consumption is crucial in clinical diagnostics, forensic toxicology, and drug development. While blood and breath alcohol concentrations are effective indicators of recent impairment, their utility is limited by the rapid elimination of ethanol from the body. This necessitates the use of biomarkers with longer detection windows to monitor abstinence, identify chronic excessive drinking, and assess fetal alcohol exposure.

Fatty acid ethyl esters (FAEEs), including this compound, have emerged as highly specific biomarkers of ethanol intake.[1][2] They are formed endogenously through the non-oxidative metabolism of ethanol, where ethanol reacts with fatty acids.[3] The presence of this compound and other FAEEs in biological specimens is a direct consequence of alcohol consumption.[4] This guide focuses specifically on this compound, providing a detailed examination of its biochemical basis as a biomarker and the analytical techniques for its reliable measurement.

Biochemical Background: The Non-Oxidative Ethanol Metabolism Pathway